InhA Inhibitory Potency Advantage of the 3,5-Dichlorophenyl Moiety Over Mono-Halogenated or Non-Halogenated Analogs
In the pyrrolidine carboxamide series, the 3,5-dichlorophenyl substitution (present in the target compound's core) confers a pronounced InhA inhibitory advantage. The closest direct analog in the literature, compound d11 (1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide, R₂ = H), exhibited an IC₅₀ of 0.39 ± 0.01 µM against M. tuberculosis InhA [1]. This represents a 27.3-fold improvement over the unsubstituted lead s1 (IC₅₀ 10.66 µM) and a >100-fold improvement over the 4-Cl substituted analog s7 (IC₅₀ >100 µM). The quantified difference demonstrates that the 3,5-dichlorophenyl motif is a key potency-driving pharmacophore. However, it must be explicitly noted that direct InhA IC₅₀ data for the target compound with its unique 3-methylpyridin-2-yl amide substituent is not available in the public domain; the potency contribution of this substituent remains uncharacterized relative to the d11 baseline.
| Evidence Dimension | InhA enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not experimentally reported for target compound. Closest analog (d11, 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide): IC₅₀ = 0.39 ± 0.01 µM |
| Comparator Or Baseline | Lead compound s1 (R₁=H, R₂=H): IC₅₀ = 10.66 ± 0.51 µM; Compound s7 (4-Cl analog): IC₅₀ >100 µM |
| Quantified Difference | d11 vs. s1: ~27.3-fold more potent; d11 vs. s7: >256-fold more potent |
| Conditions | Recombinant M. tuberculosis InhA enzyme; NADH-dependent 2-trans-octenoyl-CoA reduction assay; spectrophotometric detection at 340 nm |
Why This Matters
The 3,5-dichlorophenyl group in the target compound provides a validated potency advantage over earlier-generation pyrrolidine carboxamides, but researchers must verify whether the 3-methylpyridin-2-yl amide modification preserves or enhances this activity.
- [1] He, X., Alian, A., Stroud, R.M., Ortiz de Montellano, P.R. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. J. Med. Chem. 2006, 49, 6308–6323. PMID: 17034137. View Source
